4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine

Lipophilicity LogP Membrane permeability

4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS 1105245-90-6) is a heterocyclic small-molecule building block comprising a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5, a piperidine linker at position 2, and an ortho-trifluoromethyl benzoyl amide terminus. With a molecular weight of 407.41 Da and molecular formula C19H16F3N3O2S, this compound belongs to the rapidly expanding 1,3,4-thiadiazole class, which has been widely investigated for anticancer, antimicrobial, and kinase-inhibitory properties.

Molecular Formula C19H16F3N3O2S
Molecular Weight 407.41
CAS No. 1105245-90-6
Cat. No. B2580880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine
CAS1105245-90-6
Molecular FormulaC19H16F3N3O2S
Molecular Weight407.41
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C19H16F3N3O2S/c20-19(21,22)14-5-2-1-4-13(14)18(26)25-9-7-12(8-10-25)16-23-24-17(28-16)15-6-3-11-27-15/h1-6,11-12H,7-10H2
InChIKeyGKZIOCNPJDJHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS 1105245-90-6): A Structurally Differentiated 1,3,4-Thiadiazole-Piperidine Hybrid for Medicinal Chemistry Procurement


4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS 1105245-90-6) is a heterocyclic small-molecule building block comprising a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5, a piperidine linker at position 2, and an ortho-trifluoromethyl benzoyl amide terminus . With a molecular weight of 407.41 Da and molecular formula C19H16F3N3O2S, this compound belongs to the rapidly expanding 1,3,4-thiadiazole class, which has been widely investigated for anticancer, antimicrobial, and kinase-inhibitory properties [1]. Its procurement-grade purity is specified at ≥95% .

Why In-Class Analogs Cannot Replace 4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine Without Quantitative Re-Validation


Compounds within the 1,3,4-thiadiazole-piperidine class cannot be interchanged without experimental confirmation because the precise substitution pattern—specifically the ortho-CF3 position on the benzoyl ring and the furan-2-yl group on the thiadiazole—controls lipophilicity, metabolic stability, and target-binding geometry [1]. Even the presumably conservative positional isomer (meta-CF3 vs. ortho-CF3 on the benzoyl group) alters the molecular electrostatic potential, hydrogen-bond acceptor orientation, and steric profile at enzyme active sites or receptor pockets, while complete removal of the CF3 group (non-fluorinated benzoyl analog) reduces lipophilicity by an estimated 1.5–2.0 LogP units, fundamentally altering cell permeability and pharmacokinetic distribution [2]. The core scaffold 2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105189-84-1) lacks the benzoyl cap entirely and exhibits a measured LogP of only 1.06 , underscoring that the benzoyl substitution is not a minor modification but a determinant of drug-likeness. The quantitative evidence below demonstrates precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine Relative to Closest Analogs


Lipophilicity Advantage of the 2-(Trifluoromethyl)benzoyl Cap Over the Non-Fluorinated Core Scaffold

The addition of the 2-(trifluoromethyl)benzoyl group to the core scaffold 2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole elevates estimated LogP from a measured value of 1.06 to a computationally predicted range of approximately 3.0–4.0 (based on fragment-based LogP contribution of the ortho-CF3-benzoyl group, estimated at +2.0 to +2.9 log units) . This ~100- to 1000-fold increase in theoretical octanol-water partition coefficient translates to quantitatively higher membrane permeability and blood-brain barrier penetration potential, as established by the general physico-chemical principle that an increase of 1 LogP unit correlates with approximately 10-fold higher lipophilicity-driven passive diffusion [1].

Lipophilicity LogP Membrane permeability ADME

Ortho-CF3 vs. Meta-CF3 Positional Isomer Differentiation in the 1,3,4-Thiadiazole-Piperidine Series

The ortho-substitution of the trifluoromethyl group on the benzoyl ring produces a sterically constrained conformation that differs fundamentally from the meta-CF3 positional isomer (4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine). Ortho-CF3 groups create a restricted rotation around the benzoyl-piperidine bond (amide bond), resulting in a more defined dihedral angle that can enhance shape complementarity with shallow protein binding pockets [1]. In 1,3,4-thiadiazole series with benzoyl-piperidine motifs, ortho-substitution has been associated with altered kinase selectivity profiles compared to meta- or para-substituted analogs, as the ortho position directly influences the spatial orientation of the thiadiazole-furan pharmacophore relative to the hinge-binding region [2]. The ortho-CF3 group also provides a unique ¹⁹F NMR handle for metabolic tracking and protein-binding studies that is absent in the non-fluorinated analog [3].

Positional isomer ortho-CF3 Structure-Activity Relationship Selectivity

Class-Level Anticancer Potency Benchmark for 1,3,4-Thiadiazole Derivatives Bearing Furan and Aryl Substituents

While no published IC50 data exist specifically for CAS 1105245-90-6, the 1,3,4-thiadiazole class to which it belongs has established potency benchmarks in anticancer assays. A comprehensive 2020 review reported that 1,3,4-thiadiazole derivatives achieve IC50 values ranging from 8.107 µM (HepG2, best-in-class) to sub-micromolar concentrations (0.28 µg/mL against MCF-7 for a 5-aryl-substituted analog containing a furan-like heterocycle) [1][2]. The specific furan-2-yl substituent at position 5 of the thiadiazole ring, present in the target compound, has been identified as a pharmacophoric element contributing to cytotoxicity in analogs, particularly when combined with an N-acylpiperidine motif [2]. The 2-(trifluoromethyl)benzoyl cap is expected to further enhance activity over non-fluorinated benzoyl analogs through increased lipophilicity and potential halogen-bond interactions with target proteins [3].

Anticancer Cytotoxicity MCF-7 IC50 1,3,4-thiadiazole

Purity Specification Advantage Relative to Common Research-Grade Analogs from Non-Validated Sources

The compound is available at a certified purity of ≥95% (HPLC) through documented supply channels . This contrasts with many closely related furan-thiadiazole-piperidine analogs listed in general screening libraries, which are frequently supplied at 90% purity with limited analytical characterization [1]. For structure-activity relationship (SAR) studies, a purity differential of ≥5% translates to a reduction in the concentration of unidentified impurities (potentially acting as false-positive assay interferents) of at least 50% when moving from 90% to 95% purity, significantly improving the reliability of IC50 determinations [2].

Purity Quality control Reproducibility Procurement specification

Intellectual Property Landscape: Differentiated Freedom-to-Operate Compared to Competing 1,3,4-Thiadiazole Patents

A search of the patent literature reveals that dominant 1,3,4-thiadiazole anticancer patents focus on 5-aryl (phenyl, substituted phenyl) derivatives with piperazine or acyclic amine linkers (e.g., AstraZeneca/Cancer Research Technology patent family, C07D417/14) [1]. The specific combination of (i) furan-2-yl at the 5-position of the thiadiazole, (ii) piperidine at the 2-position, and (iii) ortho-trifluoromethyl-benzoyl amide capping group (CAS 1105245-90-6) is not explicitly claimed in the examined prior art. In contrast, the 5-methyl-1,3,4-thiadiazole series (e.g., CAS 1170846-47-5) is covered by broader Markush claims in Sumitomo's agricultural and pharmaceutical patent portfolio [2]. This compositional differentiation potentially provides a cleaner IP landscape for the target compound in drug discovery programs.

Patent landscape Freedom-to-operate Prior art 1,3,4-thiadiazole

Validated Research and Procurement Application Scenarios for 4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine


Kinase Inhibitor Lead Discovery Requiring Ortho-CF3-Mediated Selectivity

Programs targeting ATP-binding pockets or protein kinases where selectivity over closely related isoforms is paramount should prioritize this compound over its meta-CF3 positional isomer. The ortho-CF3 group restricts amide bond conformation and creates a steric shield that can discriminate between kinase active sites with subtle differences in gatekeeper residue size, as established by class-level SAR in fluorinated benzoyl-piperidine kinase inhibitors [1]. The furan-2-yl group on the thiadiazole provides an additional hinge-binding motif that is absent from 5-methyl or 5-phenyl thiadiazole analogs.

Anticancer Screening Where Lipophilic Membrane Penetration Is Critical

For cancer cell lines with documented multidrug resistance (e.g., P-glycoprotein-overexpressing MCF-7/ADR or HepG2), the elevated lipophilicity of the 2-(trifluoromethyl)benzoyl cap (predicted ΔLogP ≈ +2.0–2.9 over the core scaffold) is expected to enhance passive membrane diffusion and intracellular accumulation . The class-level anticancer benchmark of IC50 0.28 µg/mL–8.1 µM for related 5-aryl-1,3,4-thiadiazoles provides a reference potency range for assay design [2]. Procurement of this compound is justified when permeability-limited efficacy is the hypothesized barrier to activity.

¹⁹F NMR-Based Fragment Screening and Metabolic Tracking

The three chemically equivalent fluorine atoms of the trifluoromethyl group provide a sensitive ¹⁹F NMR probe for protein-binding studies (Kd determination via ¹⁹F T₂-filter or CPMG experiments) and for metabolite identification in microsomal stability assays [3]. The ortho-positioning of the CF3 group relative to the amide ensures that fluorine chemical shift perturbations directly report on binding events at the benzoyl-piperidine interface. This capability is absent in the non-fluorinated benzoyl analog, making the target compound uniquely suited for NMR-guided lead optimization.

Structure-Activity Relationship Studies Focused on Benzoyl Substitution Effects

As part of a systematic SAR campaign exploring the effect of benzoyl substitution on 1,3,4-thiadiazole-piperidine bioactivity, this compound serves as the key ortho-CF3 reference point. Its structural differentiation from the non-fluorinated benzoyl analog (Δ estimated LogP ≥ 2.0) and the meta-CF3 positional isomer (altered electrostatic and steric profile) allows researchers to deconvolute the contributions of lipophilicity, electronics, and shape to biological activity [4]. The ≥95% purity specification ensures that observed differences are structure-driven rather than impurity-artifactual.

Quote Request

Request a Quote for 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.